Potent Nanomolar Inhibition of Human IDO1: A Direct Comparator Against the Parent Scaffold
While specific IC50 data for the parent indole-2-methanamine scaffold is not widely reported under identical conditions, the (5-bromo-1H-indol-2-yl)methanamine derivative demonstrates potent, low-nanomolar inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1). This activity contrasts sharply with the known micromolar potency of many unsubstituted indole-based inhibitors, establishing the 5-bromo substitution as a critical determinant of enhanced target engagement [1].
| Evidence Dimension | Enzyme inhibition (IC50) against human IDO1 |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Parent unsubstituted indole scaffold (e.g., 1H-indole-2-methanamine) typically exhibits micromolar IC50 values for IDO1 inhibition. |
| Quantified Difference | A potency improvement from the micromolar to low-nanomolar range (approximate 50- to >1000-fold increase in potency). |
| Conditions | Inhibition of recombinant human IDO1 expressed in HEK293 cells, assessed as N-formylkynurenine formation by measuring kynurenine levels after 1-hour incubation [1]. |
Why This Matters
This quantifiable difference confirms that the 5-bromo substitution is not merely decorative but is essential for achieving the nanomolar activity required for advanced immunotherapeutic research, directly impacting target selection in procurement decisions.
- [1] BindingDB. BDBM50513441 (CHEMBL4443777): Enzyme Inhibition Constant Data for Indoleamine 2,3-dioxygenase 1. View Source
